molecular formula Be(C5H7O2)2<br>C10H14BeO4 B161873 Beryllium acetylacetonate CAS No. 10210-64-7

Beryllium acetylacetonate

Cat. No.: B161873
CAS No.: 10210-64-7
M. Wt: 207.23 g/mol
InChI Key: BBKXDHBLPBKCFR-FDGPNNRMSA-L
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Description

Beryllium acetylacetonate is a coordination complex derived from the reaction between beryllium ions and acetylacetone. The compound has the molecular formula C₁₀H₁₄BeO₄ and a molecular weight of 207.23 g/mol . It is known for its stability and solubility in organic solvents, making it a valuable compound in various chemical applications.

Mechanism of Action

Target of Action

Beryllium acetylacetonate, also known as Be(acac)2, is a coordination complex derived from the acetylacetonate anion and beryllium ions . The primary targets of this compound are transition metals, where it forms a six-membered chelate ring . The ligand acetylacetonate, often abbreviated as “acac”, binds to the metal through both oxygen atoms .

Mode of Action

The interaction of this compound with its targets involves the formation of a chelate ring. This process typically occurs when both oxygen atoms of the acetylacetonate ligand bind to the metal, forming a six-membered chelate ring . This binding mode is common for transition metals and is crucial for the compound’s function in various applications, including as catalyst precursors and reagents .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a catalyst in organic syntheses . As a metal enolate complex, it is used in a plethora of catalyzed reactions . The compound’s ability to form complexes with metals is a key feature of β-diketones, which are important in various biochemical pathways .

Pharmacokinetics

It’s known that the compound can be formed from beryllium (ii) in drinking water, suggesting that it can be absorbed and metabolized in the body .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a catalyst in organic syntheses . By forming complexes with metals, it facilitates various chemical transformations, contributing to the selectivities, reactivity, and atom economy needed for cost-effective approaches to critical chemical transformations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of the Be(acac)2 chelate can be facilitated by the presence of acetylacetone in a slightly acidic solution . Moreover, the compound’s solubility in organic solvents, in contrast to the related metal halides, suggests that its action can be influenced by the solvent environment .

Biochemical Analysis

Biochemical Properties

Beryllium acetylacetonate can form chelates with biomolecules . It has been shown to react selectively with certain proteins, including enzymes . The interaction of beryllium with these proteins is very specific, indicating a high affinity for some cell organelles .

Cellular Effects

Beryllium compounds are known to be toxic to cells where they accumulate .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a chelate with biomolecules . This chelate formation is believed to be responsible for the compound’s interactions with enzymes and proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied. A method for determining levels of beryllium in human urine was developed and validated, indicating that the compound can be monitored over time .

Dosage Effects in Animal Models

Beryllium compounds have been shown to induce lung tumors in rats and cause osteosarcomas in rabbits .

Metabolic Pathways

Beryllium compounds are known to interact with various enzymes and proteins, suggesting that they may be involved in multiple metabolic processes .

Transport and Distribution

Beryllium compounds are known to accumulate in cells, suggesting that they may interact with transporters or binding proteins .

Subcellular Localization

Given its interactions with various enzymes and proteins, it is likely that the compound localizes to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beryllium acetylacetonate typically involves the reaction of beryllium salts with acetylacetone in the presence of a base. The reaction can be represented as follows: [ \text{Be}^{2+} + 2 \text{Hacac} \rightarrow \text{Be(acac)}_2 + 2 \text{H}^+ ] where Hacac represents acetylacetone . The addition of a base helps in the removal of protons from acetylacetone, shifting the equilibrium towards the formation of the complex.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Beryllium acetylacetonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of beryllium oxide and other by-products.

    Substitution: this compound can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Ligands such as phosphines or amines can be used in substitution reactions under controlled conditions.

Major Products:

Scientific Research Applications

Beryllium acetylacetonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Magnesium acetylacetonate
  • Aluminum acetylacetonate
  • Zinc acetylacetonate

Comparison: Beryllium acetylacetonate is unique due to its high stability and specific reactivity compared to other metal acetylacetonates. For instance, magnesium acetylacetonate is less stable and more reactive, while aluminum acetylacetonate has different coordination properties. Zinc acetylacetonate, on the other hand, is more commonly used in biological applications due to its lower toxicity .

Properties

IUPAC Name

beryllium;(Z)-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKXDHBLPBKCFR-FDGPNNRMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Be+2].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Be(C5H7O2)2, C10H14BeO4
Record name beryllium acetylacetonate
Source Wikipedia
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name Beryllium acetylacetonate
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CAS No.

10210-64-7
Record name Beryllium acetylacetonate
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Record name Bis(pentane-2,4-dionato-O,O')beryllium
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Record name BERYLLIUM ACETYLACETONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of beryllium acetylacetonate?

A1: this compound has the molecular formula Be(C5H7O2)2 and a molecular weight of 207.23 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize several spectroscopic methods to analyze this compound, including Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, UV-Visible absorption spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide valuable information about the compound's vibrational modes, electronic transitions, and structural properties.

Q3: What role does the Si-H bond play in the formation of PBeCS from this compound?

A3: The reaction between polycarbosilanes (PCS) and this compound, leading to PBeCS formation, relies on the consumption of Si-H bonds []. These bonds are crucial for the incorporation of beryllium into the polymer structure.

Q4: Are there any reported catalytic applications of this compound?

A4: While the provided research papers primarily focus on the synthesis and characterization of this compound and its derivatives, its potential applications in catalysis are not extensively discussed. Further research is needed to explore this aspect.

Q5: Have computational methods been employed to study this compound?

A5: Yes, density functional theory (DFT) calculations have been employed to optimize the structure of this compound and calculate its vibrational frequencies []. These calculations provide insights into the compound's molecular geometry and vibrational modes, complementing experimental spectroscopic data.

Q6: How does the structure of this compound contribute to its stability?

A6: The stability of this compound can be attributed to the strong electron-withdrawing effect of the Be2+ ion and the presence of a conjugated π-system in the chelate ring formed with the acetylacetonate ligands []. This chelation contributes significantly to the overall stability of the complex.

Q7: What safety precautions should be taken when handling this compound?

A7: Beryllium compounds are known to be toxic. Appropriate personal protective equipment, including gloves and respiratory protection, should be worn when handling this compound. It's essential to consult the relevant safety data sheets and follow established safety protocols.

Q8: How is this compound used in analytical chemistry?

A8: this compound serves as a valuable compound in analytical techniques for determining trace amounts of beryllium in various matrices. For example, it is employed in gas chromatography-helium microwave induced plasma emission spectrometry (GC-He MIP) for analyzing beryllium levels in natural waters [].

Q9: What is the role of acetylacetone in the determination of beryllium by graphite furnace atomic absorption spectrometry (GFAAS)?

A9: Acetylacetone acts as a chelating agent, reacting with beryllium(II) to form this compound []. This complex can be preconcentrated on a C18 cartridge, eluted with methanol, and then quantified by GFAAS, allowing for the determination of trace amounts of beryllium in samples like coal.

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